molecular formula C20H17F2NO4S B3014008 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide CAS No. 877816-14-3

3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide

Cat. No.: B3014008
CAS No.: 877816-14-3
M. Wt: 405.42
InChI Key: XZPGYQAOUKJXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a synthetic organic compound characterized by the presence of difluoro, furan, and tosyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the furan-2-yl intermediate: This step involves the preparation of the furan-2-yl group, which can be synthesized from furfural through oxidation and subsequent functional group transformations.

    Introduction of the tosyl group: The tosyl group is introduced via a tosylation reaction, where a suitable precursor is reacted with tosyl chloride in the presence of a base such as pyridine.

    Coupling with the benzamide core: The final step involves coupling the furan-2-yl tosyl intermediate with 3,4-difluorobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound’s unique structural features make it suitable for the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups can enhance binding affinity through halogen bonding, while the furan and tosyl groups can provide specificity and stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide
  • 3,4-difluoro-N-(2-(furan-2-yl)-2-(thiophen-2-yl)ethyl)benzamide
  • 3,4-difluoro-N-(2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

Uniqueness

3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is unique due to the presence of the tosyl group, which can enhance its solubility and stability. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S/c1-13-4-7-15(8-5-13)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-6-9-16(21)17(22)11-14/h2-11,19H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGYQAOUKJXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.